molecular formula C9H13BrO B3362764 3-(Bromoethynyl)-1-hepten-3-ol CAS No. 100860-63-7

3-(Bromoethynyl)-1-hepten-3-ol

Cat. No.: B3362764
CAS No.: 100860-63-7
M. Wt: 217.1 g/mol
InChI Key: FIDYSNVOHNGRHY-UHFFFAOYSA-N
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Description

3-(Bromoethynyl)-1-hepten-3-ol is a halogenated secondary alcohol featuring a bromoethynyl group (–C≡C–Br) and an allylic alcohol moiety. This compound is likely synthesized via cross-coupling reactions involving bromoethynyl reagents, as seen in the preparation of structurally similar alkynyl derivatives .

Properties

IUPAC Name

3-(2-bromoethynyl)hept-1-en-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrO/c1-3-5-6-9(11,4-2)7-8-10/h4,11H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDYSNVOHNGRHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C=C)(C#CBr)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10905815
Record name 3-(Bromoethynyl)hept-1-en-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10905815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100860-63-7
Record name 1-Hepten-3-ol, 3-(bromoethynyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100860637
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Bromoethynyl)hept-1-en-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10905815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromoethynyl)-1-hepten-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as hept-1-yne and bromine.

    Bromination: The hept-1-yne undergoes bromination to introduce the bromoethynyl group. This step is carried out under controlled conditions to ensure selective bromination.

    Hydration: The resulting bromoethynyl intermediate is then subjected to hydration to form the hepten-3-ol structure. This step may involve the use of catalysts and specific reaction conditions to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and hydration processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Bromoethynyl)-1-hepten-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the bromoethynyl group to other functional groups such as alkenes or alkanes.

    Substitution: The bromoethynyl group can participate in substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

3-(Bromoethynyl)-1-hepten-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Bromoethynyl)-1-hepten-3-ol involves its interaction with specific molecular targets. The bromoethynyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition or modification of enzyme activity, affecting various biochemical pathways.

Comparison with Similar Compounds

Structural Analogs

1-Hepten-3-ol
  • Structure : A secondary alcohol with a terminal alkene group.
  • Properties : Slightly water-soluble and weakly acidic (pKa ~14–16), typical of secondary alcohols. Found in plants like pot marjoram and corn, where it acts as a flavor biomarker .
  • Biological Activity: Detected by mosquito odorant receptor Or8, which is critical for host-seeking behavior in blood-feeding species like Anopheles stephensi. At high concentrations, it elicits strong receptor responses .
  • Reactivity : Undergoes isomerization to ketones under thermal conditions. For example, 1-hepten-3-ol shows ~100% conversion to ketones in air, contrasting with lower conversion rates for smaller allylic alcohols like 3-buten-2-ol .
1-Octen-3-ol
  • Structure : Similar to 1-hepten-3-ol but with an additional methyl group.
  • Biological Role : A key attractant for mosquitoes, with enantioselective detection by Aedes aegypti Or6. The (R)-enantiomer is more potent, demonstrating the importance of stereochemistry in biological activity .
  • Synthesis : Custom-synthesized via enantioselective routes, highlighting its significance in olfactory studies .
3-Ethyl-1-heptyn-3-ol
  • Structure : Contains an ethyl-substituted alkynyl group instead of bromoethynyl.
  • Applications : Used in organic synthesis, with CAS number 5396-61-2. The absence of bromine reduces its electrophilic character compared to 3-(Bromoethynyl)-1-hepten-3-ol .

Bromoethynyl Derivatives

(Bromoethynyl)triisopropylsilane
  • Role in Synthesis : A cross-coupling partner for preparing bicyclic ketones, yielding compounds like 3-(triisopropylsilyl)prop-2-yn-1-one derivatives. Demonstrates the utility of bromoethynyl groups in constructing complex architectures .
  • Reactivity : Bromoethynyl groups participate in electrochemical Corey–Fuchs reactions, enabling selective synthesis of terminal alkynes or bromoethynyl arenes .
8-((Trimethylsilyl)ethynyl)naphthalen-1-ol
  • Synthesis: Prepared using (bromoethynyl)trimethylsilane, yielding a silyl-protected alkynyl phenol. Highlights the versatility of bromoethynyl reagents in functionalizing aromatic systems .

Physicochemical and Functional Comparisons

Property This compound* 1-Hepten-3-ol 1-Octen-3-ol 3-Ethyl-1-heptyn-3-ol
Molecular Formula C₉H₁₁BrO (inferred) C₇H₁₂O C₈H₁₆O C₉H₁₆O
Solubility Low (hydrophobic Br) Slightly soluble Moderately soluble Low
Biological Activity Potential insect repellent Mosquito attractant Mosquito attractant Limited data
Synthetic Method Cross-coupling Natural extraction Enantioselective synthesis Alkynylation

*Inferred from structural analogs.

Key Research Findings

  • Receptor Specificity : The allylic alcohol moiety in 1-hepten-3-ol and 1-octen-3-ol is critical for binding to mosquito Or8 receptors. Bromination at the ethynyl position likely disrupts this interaction, suggesting this compound may act as a repellent or inhibitor .
  • Thermal Behavior : Allylic alcohols like 1-hepten-3-ol exhibit variable isomerization rates depending on chain length and atmosphere. Bromoethynyl substitution could stabilize the molecule against such rearrangements .
  • Electrochemical Reactivity : Bromoethynyl groups enable selective dehalogenation or cross-coupling, offering pathways to terminal alkynes for further functionalization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Bromoethynyl)-1-hepten-3-ol
Reactant of Route 2
3-(Bromoethynyl)-1-hepten-3-ol

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